molecular formula C5H7NO2 B2642139 (5-Methyl-1,3-oxazol-4-yl)methanol CAS No. 874821-67-7

(5-Methyl-1,3-oxazol-4-yl)methanol

Cat. No.: B2642139
CAS No.: 874821-67-7
M. Wt: 113.116
InChI Key: FKQJNZYJRXRLNZ-UHFFFAOYSA-N
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Description

“(5-Methyl-1,3-oxazol-4-yl)methanol” is a chemical compound with the CAS Number: 874821-67-7 . Its IUPAC name is the same as its common name . The molecular weight of this compound is 113.12 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C5H7NO2/c1-4-5(2-7)6-3-8-4/h3,7H,2H2,1H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 113.12 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Peptide-Catalyzed Conversion

A tetrapeptide catalyzes the methanolytic dynamic kinetic resolution of oxazol-5(4H)-ones (azlactones) to produce enantiomerically enriched α-amino acid derivatives, highlighting the potential of (5-Methyl-1,3-oxazol-4-yl)methanol in asymmetric synthesis (Metrano & Miller, 2014).

Corrosion Inhibition

Oxazole derivatives, including compounds structurally related to this compound, have shown significant corrosion inhibition efficiency on mild steel in a molar hydrochloric acid medium. These findings underline the role of oxazole derivatives in protecting metals against corrosion, suggesting applications in material preservation and industrial maintenance (Rahmani et al., 2018).

Catalysis and Chemical Synthesis

  • Methanol, including derivatives like this compound, is used as a C1 source in various catalytic processes. The utilization of methanol in organic synthesis, including N-methylation of amines and transfer hydrogenation of nitroarenes, demonstrates its versatility as a reagent and solvent in the development of pharmaceuticals and chemicals (Sarki et al., 2021).
  • The role of methanol as a building block in the chemical industry, for producing complex chemical structures and as a clean-burning fuel, highlights its significance in industrial applications. This broadens the scope of this compound's potential applications in sustainable technologies and energy conservation (Dalena et al., 2018).

Biomolecular Applications

  • The engineering of biological systems for the conversion of methanol to specialty chemicals showcases the potential of methanol and its derivatives in biotechnological applications. This includes the development of methylotrophic bacteria for the production of fine and bulk chemicals, underlining the versatility of methanol as an alternative carbon source (Whitaker et al., 2017).

Mechanism of Action

The mechanism of action for “(5-Methyl-1,3-oxazol-4-yl)methanol” is not explicitly mentioned in the retrieved data. Oxazole derivatives, in general, are known to interact with various enzymes and receptors, leading to different biological activities .

Future Directions

The future directions for “(5-Methyl-1,3-oxazol-4-yl)methanol” and similar oxazole derivatives seem promising. They play a very essential role in the area of medicinal chemistry and are being investigated for the development of novel compounds which show favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Properties

IUPAC Name

(5-methyl-1,3-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-5(2-7)6-3-8-4/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQJNZYJRXRLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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